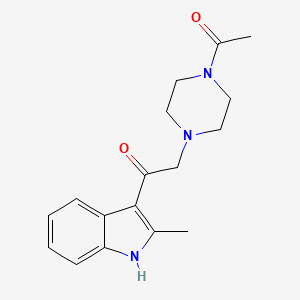
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The acetylated piperazine is then coupled with the indole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at the piperazine ring, where nucleophiles replace the acetyl group under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (dimethylformamide), potassium carbonate in acetone.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various nucleophiles.
科学研究应用
Chemistry
In chemistry, 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins, helping to elucidate the mechanisms of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting neurological disorders, cancer, or infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(4-acetylpiperazin-1-yl)-1-(1H-indol-3-yl)ethanone: Similar structure but lacks the methyl group on the indole ring.
1-(2-methyl-1H-indol-3-yl)-2-(piperazin-1-yl)ethanone: Similar structure but lacks the acetyl group on the piperazine ring.
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone: Similar structure but has a benzyl group instead of an acetyl group on the piperazine ring.
Uniqueness
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is unique due to the presence of both an acetylated piperazine ring and a methyl-substituted indole moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-17(14-5-3-4-6-15(14)18-12)16(22)11-19-7-9-20(10-8-19)13(2)21/h3-6,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRFLGUHVIEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
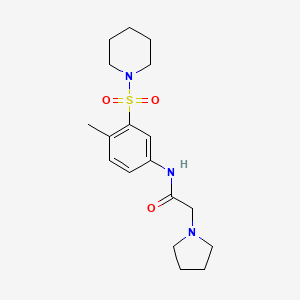
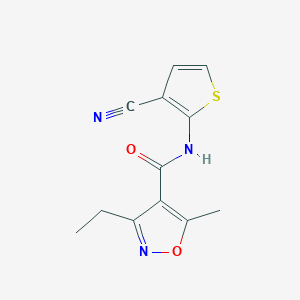
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)
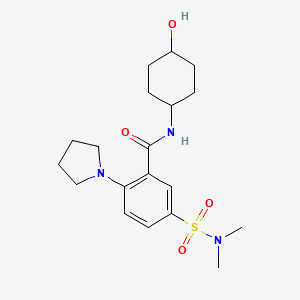
![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
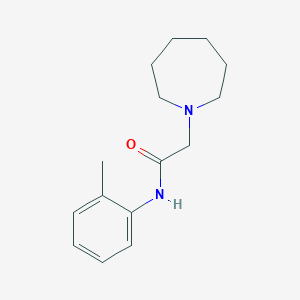
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
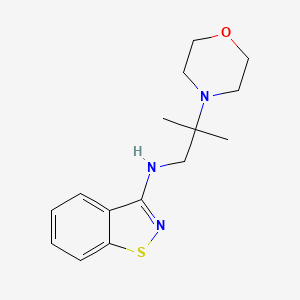
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)
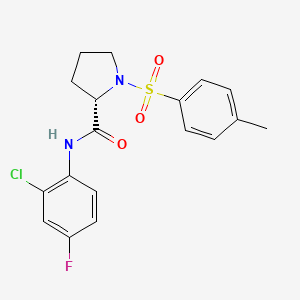
![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)
![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)

